(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a 2-bromo-4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4-fluorobenzyl bromide and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products depend on the specific reactions:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibition: It can be used to study enzyme inhibition due to its structural similarity to natural substrates.
Receptor Binding Studies: Its interaction with biological receptors can be explored to understand binding affinities and mechanisms.
Medicine
Drug Development:
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use in developing agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological molecules. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
- (3R)-1-[(2-bromo-4-methylphenyl)methyl]pyrrolidin-3-ol
- (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-2-ol
Uniqueness
- Substitution Pattern : The specific substitution of bromine and fluorine on the phenyl ring imparts unique electronic and steric properties.
- Chirality : The (3R) configuration provides specific interactions with chiral environments in biological systems, making it distinct from its (3S) counterpart.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGALSLGLBJYCJ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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